molecular formula C9H13NO4S B12860938 3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid

3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid

Cat. No.: B12860938
M. Wt: 231.27 g/mol
InChI Key: PJOUIMNQWFPOCI-UHFFFAOYSA-N
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Description

3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid is a synthetic organic compound with a unique structure that includes a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the butanoic acid moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-Dioxothiomorpholin-4-yl)-2-methylbutanoic acid include other thiomorpholine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the thiomorpholine ring and the butanoic acid moiety

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

3-(3,5-dioxothiomorpholin-4-yl)-2-methylbutanoic acid

InChI

InChI=1S/C9H13NO4S/c1-5(9(13)14)6(2)10-7(11)3-15-4-8(10)12/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

PJOUIMNQWFPOCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N1C(=O)CSCC1=O)C(=O)O

Origin of Product

United States

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